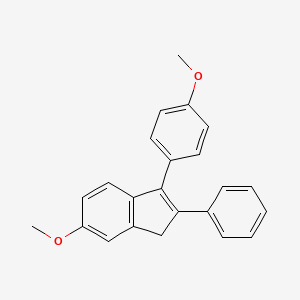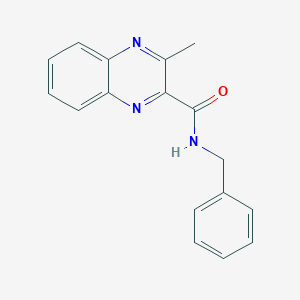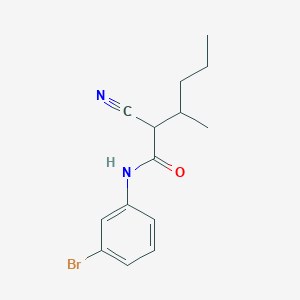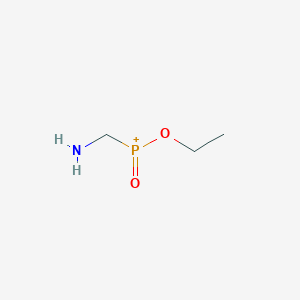
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and two nitrile groups attached to an octahydropentalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of malononitrile with substituted aldehydes and cyanoacetamide in the presence of a catalyst such as chitosan-doped calcium hydroxyapatites (CS/CaHAps). This reaction is carried out in ethanol at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is often emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity . The nitrile groups play a crucial role in this interaction, forming thioimidate adducts with cysteine residues in the target enzymes.
Comparación Con Compuestos Similares
2,5-Dihydroxy-1,4-benzoquinone: Shares similar hydroxyl and carbonyl functionalities but differs in the core structure.
2,6-Diamino-4-substituted-4H-pyran-3,5-dicarbonitrile: Similar nitrile groups but with a different heterocyclic core.
Uniqueness: 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile is unique due to its octahydropentalene core, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
111717-99-8 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2,5-dihydroxy-1,3,3a,4,6,6a-hexahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-5-9(13)1-7-2-10(14,6-12)4-8(7)3-9/h7-8,13-14H,1-4H2 |
Clave InChI |
HRBJMEZHELKFAB-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(CC2CC1(C#N)O)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)


![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)

![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)


![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

